molecular formula C5H9NO3S B128279 1-Oxo-1,4-thiazinane-3-carboxylic acid CAS No. 156474-26-9

1-Oxo-1,4-thiazinane-3-carboxylic acid

Cat. No. B128279
M. Wt: 163.2 g/mol
InChI Key: XXMSBUDHKMHMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of chemistry and biochemistry. This compound is also known as 3-carboxy-1,4-thiazinan-1-one-2-acetic acid and is a member of the thiazine family of compounds.

Mechanism Of Action

The mechanism of action of 1-oxo-1,4-thiazinane-3-carboxylic acid is not fully understood. However, it is believed to exert its effects by interfering with various cellular processes such as DNA replication and protein synthesis.

Biochemical And Physiological Effects

1-Oxo-1,4-thiazinane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus and human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-oxo-1,4-thiazinane-3-carboxylic acid in lab experiments is its versatility. It can be easily synthesized using simple and cost-effective methods. However, one of the major limitations is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 1-oxo-1,4-thiazinane-3-carboxylic acid. One potential area of research is the development of new drugs and compounds based on this compound. Another area of research is the investigation of its potential applications in the field of nanotechnology. It has been shown to possess unique optical and electronic properties, making it a potential candidate for the development of new materials and devices.

Synthesis Methods

The synthesis of 1-oxo-1,4-thiazinane-3-carboxylic acid can be achieved through various methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield 1-oxo-1,4-thiazinane-3-carboxylic acid.

Scientific Research Applications

1-Oxo-1,4-thiazinane-3-carboxylic acid has been extensively studied for its potential applications in various fields of science and medicine. One of the most promising areas of research is its use as a building block for the synthesis of novel drugs and compounds. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

156474-26-9

Product Name

1-Oxo-1,4-thiazinane-3-carboxylic acid

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

IUPAC Name

1-oxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8)

InChI Key

XXMSBUDHKMHMTJ-UHFFFAOYSA-N

SMILES

C1CS(=O)CC(N1)C(=O)O

Canonical SMILES

C1CS(=O)CC(N1)C(=O)O

synonyms

3-Thiomorpholinecarboxylicacid,1-oxide(9CI)

Origin of Product

United States

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